An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.
Core Physical and Chemical Properties
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with bromine and methylthio groups.[1] Its molecular formula is C₆H₅BrN₂O₂S.[1][2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂S | [1][2][3][4][5] |
| Molecular Weight | ~249.09 g/mol | [1][3][4] |
| Appearance | White to light yellow/orange crystalline powder | [1][2][5] |
| Melting Point | 158-162 °C (with decomposition) or 177 °C | [1][2][3][5][6] |
| Solubility | Very low in water; the ionized form shows enhanced solubility. | [1] |
| Predicted pKa | 1.31 ± 0.10 | [1] |
Note on Melting Point: There is a discrepancy in the reported melting point, which likely reflects differences in sample purity and measurement conditions. The range of 158-162 °C with decomposition is frequently cited.[1][3][6] A higher value of 177 °C has also been reported, potentially for a more purified sample.[1][2][5]
Detailed Physicochemical Characteristics
Physical State and Appearance: Under standard conditions, this compound exists as a solid crystalline powder.[1] The color can range from white to light yellow, and some commercial sources describe it as a light brown solid.[1][2][5]
Solubility Profile: The compound exhibits very low aqueous solubility.[1] While specific quantitative data is limited, a related methyl ester derivative has a reported water solubility of 0.42 g/L.[1] The carboxylic acid functional group allows for hydrogen bonding, which may slightly increase its water solubility compared to the ester. However, it is still classified as poorly soluble in aqueous media.[1]
Ionization and pKa: The predicted pKa of 1.31 ± 0.10 indicates it is a strong carboxylic acid.[1] This low pKa is attributed to the electron-withdrawing effects of the bromine atom and the pyrimidine ring, which stabilize the conjugate base.[1] Consequently, at physiological pH (around 7.4), the compound will exist predominantly in its ionized carboxylate anion form, which leads to enhanced water solubility compared to the neutral acid form.[1]
Thermal Stability: The compound shows limited thermal stability, with decomposition reported to occur in the range of 158-162°C.[1] Thermal decomposition is expected to release irritating gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen halides, and sulfur oxides.[1]
Experimental Protocols
While detailed experimental protocols for the determination of the physical properties listed above are not extensively documented in the public domain, standard analytical techniques would be employed.
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Melting Point Determination: Typically determined using a melting point apparatus (e.g., capillary tube method) or by differential scanning calorimetry (DSC), which would also reveal decomposition events.
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Solubility Determination: Commonly measured using the shake-flask method followed by quantification of the dissolved compound via techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
pKa Determination: Can be determined experimentally via potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis by measuring changes in a physical property as a function of pH.
Synthesis Protocols: Several synthesis methods for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid have been documented. One common approach involves the condensation reaction between mucobromic acid and S-methylisothiourea sulfate.[1][7]
A representative laboratory-scale synthesis is as follows:
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Mucobromic acid is slowly added to an aqueous solution of S-methylisothiourea sulfate at room temperature.[7]
-
The suspension is cooled, and triethylamine is added dropwise over several hours.[7]
-
The reaction mixture is allowed to stand for 24 hours at room temperature.[7]
-
The resulting solution is treated with activated carbon and filtered.[7]
-
The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.[7]
-
The yellow precipitate is collected by filtration, washed with water and ether, and dried under vacuum to yield the final product.[7]
Early methods also involved the condensation of mucobromic acid and acetamidine hydrochloride in ethanol, catalyzed by sodium ethoxide.[1][8]
Applications in Research and Development
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile building block in medicinal and agricultural chemistry.[5] The pyrimidine core is a common scaffold in many clinically relevant drugs.[1] The presence of three distinct functional groups (carboxylic acid, bromine atom, and methylthio group) allows for diverse chemical modifications, making it an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]
Caption: Role as a versatile chemical intermediate.
References
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. m.upfluorochem.com [m.upfluorochem.com]
- 7. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [chemicalbook.com]
- 8. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
